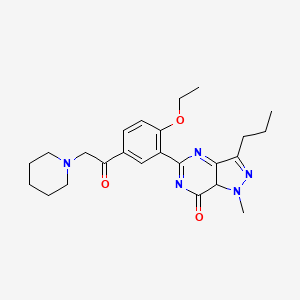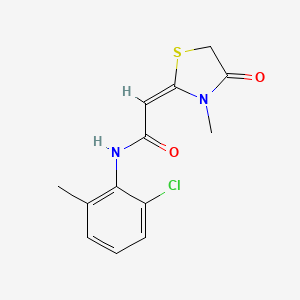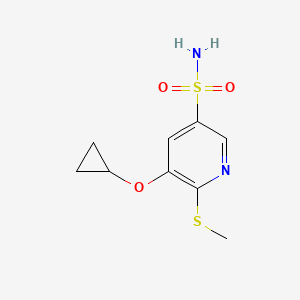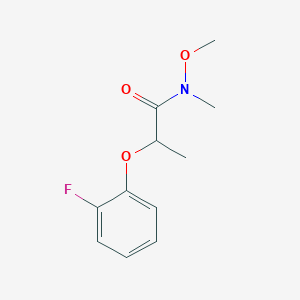![molecular formula C13H11N3O4 B14805753 4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B14805753.png)
4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol is an organic compound with a complex structure that includes both nitrophenyl and benzenediol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol typically involves the reaction of 4-nitrophenylhydrazine with 1,2-benzenediol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrophenyl and benzenediol derivatives, such as:
- 4-[2-(2-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol
- 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate
Uniqueness
What sets 4-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific reactivity patterns are desired .
Properties
Molecular Formula |
C13H11N3O4 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H11N3O4/c17-12-6-1-9(7-13(12)18)8-14-15-10-2-4-11(5-3-10)16(19)20/h1-8,15,17-18H/b14-8+ |
InChI Key |
CEYDIMIHVHBGHL-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC(=C(C=C2)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC(=C(C=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-iodo-9H-pyrido[2,3-b]indole](/img/structure/B14805672.png)

![2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B14805696.png)
![(4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate](/img/structure/B14805698.png)
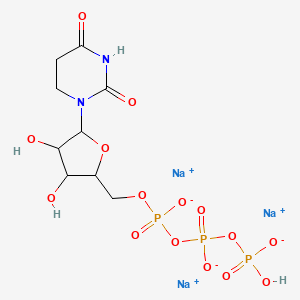
![3-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14805705.png)
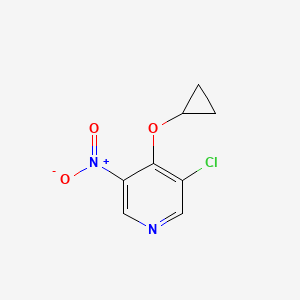

![4[4[6-Acryloxyhex-1-yl]oxyphenyl]carboxybenzonitrile](/img/structure/B14805716.png)
![ethyl (2E)-4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-4-oxobut-2-enoate](/img/structure/B14805719.png)
